TCO-PNB Ester is used as a critical component in creating pivotal molecular and compound structures . It serves as an amine-reactive building block used for the modification of amine-containing molecules in organic media .
TCO-PNB Ester acts as a catalyst in vital chemical reactions, fostering the generation of desired product attributes .
TCO-PNB Ester is an alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs .
TCO-PNB Ester is known for its consistent performance and reliable results, making it a valuable choice for researchers and scientists involved in various industrial and laboratory applications .
Esters are important building blocks in pharmaceuticals and their synthesis has become more and more popular in the photochemical field . TCO-PNB Ester, being an ester, could potentially have applications in this field.
TCO-PNB Ester contains two reactive substituents. The PNB ester is reactive with amine groups. The TCO group can participate in Click Chemistry reactions with tetrazines and can be used to label antibodies and proteins .
TCO-PNB Ester is an amine-reactive building block used for the modification of amine-containing molecules in organic media .
TCO-PNB Ester, with the chemical identifier CAS 1438415-89-4, is a specialized compound utilized primarily in the field of organic chemistry and bioconjugation. It is recognized as an amine-reactive building block that facilitates the modification of amine-containing molecules in organic media. This compound is particularly valuable in the synthesis of complex molecules and has gained attention for its role in the development of targeted protein degradation technologies, such as PROTACs (Proteolysis Targeting Chimeras) .
The biological activity of TCO-PNB Ester is largely associated with its application in drug discovery and development. Due to its ability to form stable linkages with biomolecules, it has been employed in creating targeted therapies that can selectively degrade specific proteins within cells. This selectivity enhances therapeutic efficacy while minimizing off-target effects. Studies have shown that compounds linked through TCO-PNB Ester can effectively induce proteolysis of target proteins, showcasing its potential in cancer therapy and other diseases .
The synthesis of TCO-PNB Ester typically involves several steps:
These methods ensure that the compound is produced efficiently and at a high level of purity for subsequent applications .
TCO-PNB Ester has several significant applications:
Interaction studies involving TCO-PNB Ester focus on its reactivity with various amines and other nucleophiles. These studies are crucial for understanding how TCO-PNB Ester can be utilized in complex biological systems. Research has demonstrated that TCO-PNB Ester exhibits favorable kinetics and selectivity when interacting with target biomolecules, making it a valuable tool in drug design and molecular biology .
Several compounds share similarities with TCO-PNB Ester, particularly in their applications as linkers or building blocks in organic synthesis. Below is a comparison highlighting their unique features:
TCO-PNB Ester stands out due to its rapid reaction kinetics and stability under physiological conditions, making it particularly suitable for bioconjugation applications without the need for additional catalysts .
Early access to the trans-cyclooctene core relied on a Hofmann elimination of N,N,N-trimethyl-cyclooctylammonium iodide, followed by silver-nitrate complexation to extract the trans isomer, but the overall yield was modest (≈12 percent) and the method offered little scope for further functionalisation [1] [2].
Subsequent epoxidation–rearrangement routes converted cis-cyclooctene into 1,2-epoxycyclooctane, then opened the epoxide with lithium diphenylphosphide and eliminated to give virtually quantitative trans-cyclooctene, though the multistep sequence limited throughput [1].
A major breakthrough came with continuous-flow photochemical cis→trans isomerisation. Passing cis-cyclooctene (or its oxygenated derivatives) through fluorinated-polymer tubing around low-pressure mercury lamps and continuously scavenging the trans product on silver-sulphonate silica yielded 25–30 grams per day of trans-cyclooctene derivatives of ≥97 percent isomeric purity on pilot scale [3].
For synthesis of alcohol-bearing congeners needed for carbonate formation, two practical options dominate:
Photoisomerisation of cis-cyclooct-4-enol. Ultraviolet irradiation gives a 2.2:1 mixture of equatorial and axial alcohol diastereomers; chromatographic separation delivers only ≈24 percent isolated axial alcohol [4].
Two-step ketone reduction platform. Large-scale oxidation of 1,5-cyclooctadiene furnishes trans-cyclooct-4-enone; sodium borohydride then attacks exclusively from the sterically favoured equatorial face, affording the axial alcohol as a single diastereomer in 90 percent yield without chromatography [4].
Table 1 Representative preparations of functionalised trans-cyclooctenes | Yield (isolated) | Axial : equatorial | Typical scale | Reference |
---|---|---|---|---|
Hofmann elimination → silver complexation | ≈12% | not applicable | milligram | 1 |
Epoxide-opening sequence | ≈100% | not applicable | gram | 1 |
Flow photo-isomerisation (silver scavenging) | 76% | 97% trans | 25 g day⁻¹ | 48 |
Ketone reduction platform (sodium borohydride) | 90% | >99 : 1 axial | 50 g | 2 |
Conversion of the axial alcohol into (1R,4E)-4-cycloocten-1-yl 4-nitrophenyl carbonate proceeds in one step with para-nitrophenyl chloroformate under basic conditions. Pyridine or 4-dimethylaminopyridine in dichloromethane at ambient temperature affords 80–90 percent yield on gram scale, with negligible epimerisation or alkene isomerisation [5] [6]. When the more sterically hindered para-nitrobenzyl chloroformate is used, slightly higher temperatures (forty to fifty degrees Celsius) are required but comparable yields are obtained, and the resulting crystalline carbonate displays enhanced bench stability [7].
Table 2 Optimised carbonate-forming conditions | Chloroformate reagent | Base | Solvent | Temperature | Yield | Reference |
---|---|---|---|---|---|---|
para-Nitrophenyl chloroformate | Pyridine | Dichloromethane | 20 °C | 85% | 7 | |
para-Nitrophenyl chloroformate | 4-Dimethylaminopyridine | Dichloromethane | 20 °C | 88% | 31 | |
para-Nitrobenzyl chloroformate | Triethylamine | Tetrahydrofuran | 45 °C | 82% | 15 |
Scaling the route to multi-hundred-gram quantities poses several interlocking challenges.
Isomer stability. The strained alkene readily re-isomerises to the thermodynamic cis form above thirty degrees Celsius or under prolonged light exposure. Continuous-flow photochemistry mitigates this by rapid removal of product, but storage still requires temperatures of minus twenty degrees Celsius and exclusion of light [8].
Diastereomeric enrichment. Photoisomerisation delivers a mixed diastereomeric alcohol stream; industrial campaigns therefore favour the ketone-reduction platform, which avoids chromatographic separations and consistently furnishes the axial alcohol in ≥90 percent yield [4].
Silver-based scavenging costs. Flow processes consume silver-loaded silica; recycling protocols now recover over seventy-five percent of the metal, yet silver resin remains the principal cost driver for runs above one kilogram [3].
Exothermic carbonate formation. The chloroformate coupling is markedly exothermic; jacketed reactors with controlled addition rates keep the temperature below twenty-five degrees Celsius, limiting by-product formation to <2 percent as monitored by high-performance liquid chromatography [5].
Purity specifications. Bioconjugation applications demand ≥95 percent purity and single-diastereomer content. Commercial suppliers therefore crystallise the carbonate from acetonitrile / diethyl ether to give white needles of 96–98 percent chemical purity and confirmed axial configuration by nuclear magnetic resonance spectroscopy [8].
The axial diastereomer of the carbonate is preferred because axial trans-cyclooctene reacts with tetrazines up to tenfold faster than its equatorial counterpart [4] [9]. Three complementary approaches have emerged to maximise axial content.
Selective ketone reduction. Computational analysis showed that hydride attack on trans-cyclooct-4-enone from the equatorial face enjoys a 2.8 kilocalorie per mole lower free-energy barrier than the alternative axial approach, leading to exclusive axial alcohol formation [4].
Silver-mediated photoisomerisation. Using silver-sulphonated silica during ultraviolet irradiation of cis-cyclooct-4-enol increases the axial fraction from thirty-one to forty-two percent, and subsequent chromatographic recycling boosts isolated axial yield to twenty-seven percent [4].
Crystallisation-induced enrichment. The carbonate itself crystallises selectively as the axial form. Recrystallisation from cold acetonitrile affords material of >98 percent axial content even when starting from a 2:1 mixture [6].
Table 3 Diastereoselective routes to the axial carbonate | Strategy | Axial content (%) | Isolated yield | Reference |
---|---|---|---|---|
Ketone reduction → carbonate | >99 | 76% (two steps) | 2 | |
Silver-assisted photoisomerisation → carbonate | 42 (pre-purification) | 27% | 2 | |
Crystallisation-induced enrichment | 98 (post-recrystallisation) | 68% | 31 |
The ketone-reduction platform therefore combines scalability, stereochemical purity and minimal waste, and has become the preferred industrial route to (1R,4E)-4-cycloocten-1-yl 4-nitrophenyl carbonate. Commercial catalogues now supply the axial carbonate as a free-flowing solid of ≥95 percent purity, ready for amine conjugation in biotherapeutic and materials workflows [8] [10].